2-(2-Chlorophenoxy)ethanol

Description

Properties

IUPAC Name |

2-(2-chlorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQGMCQSIVZGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67967-76-4 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-chlorophenyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67967-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1065897 | |

| Record name | Ethanol, 2-(2-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15480-00-9, 29533-21-9 | |

| Record name | 2-(2-Chlorophenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15480-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(2-chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015480009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-chlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(2-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(chlorophenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenoxy)ethanol

Introduction for the Research Professional

To the researchers, chemists, and drug development scientists at the forefront of innovation, this document serves as a comprehensive technical guide on the physicochemical properties of 2-(2-Chlorophenoxy)ethanol (CAS: 15480-00-9). This compound, a chlorinated phenoxyethanol derivative, represents a key structural motif in various fields, from polymer chemistry to pharmaceutical synthesis.[1] Understanding its fundamental properties is not merely an academic exercise; it is the bedrock upon which robust, reproducible, and scalable scientific endeavors are built.

This guide moves beyond a simple recitation of data. It is structured to provide a senior scientist's perspective on not only what the properties are but how they are determined and why they matter in a research and development context. We will delve into the causality behind experimental choices, outline self-validating protocols for characterization, and ground all claims in authoritative references. The objective is to equip you with the foundational knowledge required to confidently handle, analyze, and innovate with 2-(2-Chlorophenoxy)ethanol.

Molecular Identity and Structural Characteristics

The precise identification of a chemical entity is the first step in any scientific protocol. 2-(2-Chlorophenoxy)ethanol is defined by a benzene ring substituted with a chlorine atom at the ortho (C2) position and an ethoxyethanol group at the C1 position.[1] This specific isomeric arrangement is critical, as it dictates the molecule's steric and electronic properties, differentiating it significantly from its meta- and para-isomers.

Table 1: Core Molecular Identification

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-chlorophenoxy)ethanol | [2] |

| CAS Number | 15480-00-9 | [2] |

| Molecular Formula | C₈H₉ClO₂ | [1][2] |

| Molecular Weight | 172.61 g/mol | [2][3] |

| Canonical SMILES | C1=CC=C(C(=C1)OCCO)Cl | [2] |

| InChIKey | FDQGMCQSIVZGHW-UHFFFAOYSA-N | [2] |

Physicochemical Properties: Data and Determination

Thermal Properties (Melting & Boiling Point)

The thermal transition points are critical for purification, handling, and reaction condition selection.

Data Summary:

-

Melting Point: No experimental value is published. It is predicted to be lower than its para-isomer (2-(4-chlorophenoxy)ethanol, M.P. 30 °C) due to the reduced molecular symmetry of the ortho-substitution, which typically hinders efficient crystal lattice packing.[1]

-

Boiling Point: No experimental value is published for the ortho-isomer. For context, the para-isomer boils at 135–136 °C under reduced pressure (6 mmHg).

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is the gold-standard technique for thermal analysis, offering high precision and requiring minimal sample. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity 2-(2-Chlorophenoxy)ethanol into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program: Equilibrate at a temperature well below the expected melting point (e.g., -20 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a point well above the melt (e.g., 50 °C).

-

Use an inert purge gas (e.g., Nitrogen at 50 mL/min) to maintain a consistent atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area corresponds to the enthalpy of fusion.

Self-Validation: The protocol is self-validating through the use of a certified reference standard (e.g., Indium) to calibrate the instrument's temperature and enthalpy scales prior to the sample run. The sharpness of the melting peak also provides an indication of sample purity.

Solubility

Solubility dictates the choice of solvents for reactions, purification (crystallization), and formulation.

Predicted Solubility:

-

Water: The molecule contains a hydrophilic alcohol group capable of hydrogen bonding and a large, hydrophobic chlorophenyl group. Therefore, it is expected to have limited solubility in water but may be miscible with many organic solvents.[1]

-

Organic Solvents: High solubility is expected in polar organic solvents like ethanol, methanol, DMSO, and acetone, and moderate solubility in less polar solvents like dichloromethane and ethyl acetate.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

Rationale: The shake-flask method is a reliable, albeit manual, technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

-

System Preparation: Add an excess amount of 2-(2-Chlorophenoxy)ethanol to a known volume of the solvent of interest (e.g., deionized water, ethanol) in a sealed, temperature-controlled vessel (e.g., a jacketed flask or vial in a shaker bath).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be maintained.

-

Sample Analysis:

-

Cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtering through a syringe filter (e.g., 0.22 µm) is essential.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Trustworthiness: This method's trustworthiness is ensured by running the experiment until consecutive time points (e.g., 24h and 48h) yield the same concentration, confirming equilibrium has been reached.

Acidity (pKa)

The pKa of the hydroxyl proton is crucial for understanding the molecule's behavior in different pH environments, particularly for designing extraction protocols or pH-dependent reactions.

Predicted pKa:

-

No experimental value is available. The pKa of the alcohol proton in ethanol is ~16.[4] The electron-withdrawing effect of the phenoxy group will increase the acidity (lower the pKa) relative to a simple alcohol. For a structurally related compound, 2-(2-chloroethoxy)ethanol, a predicted pKa is 14.34.[5] Therefore, a pKa in the range of 14-15 is a reasonable estimate for 2-(2-Chlorophenoxy)ethanol.

Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint of a molecule's structure. The following protocols outline the standard methods for acquiring high-quality spectra for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

Expected Spectral Features:

-

¹H NMR: Will show distinct signals for the aromatic protons (likely complex multiplets in the 6.8-7.5 ppm range), the two methylene groups of the ethoxyethanol chain (triplets or more complex multiplets around 3.8-4.2 ppm), and a broad singlet for the hydroxyl proton.[1]

-

¹³C NMR: Will display 8 distinct signals corresponding to the 8 unique carbon atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

Rationale: This protocol ensures high-resolution spectra suitable for unambiguous structural assignment. The choice of solvent and use of an internal standard are critical for data accuracy and reproducibility.

Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of the purified, dry sample directly into a clean, dry vial.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (CDCl₃) is a common first choice.[6]

-

The solvent should contain tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).[6]

-

Transfer the solution into a 5 mm NMR tube, filtering through a small cotton plug in a pipette to remove any particulate matter.[6]

-

-

Instrumental Acquisition:

-

Insert the tube into the spectrometer.

-

Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity, which maximizes spectral resolution.[6]

-

Acquire a standard ¹H spectrum (e.g., 16-32 scans).

-

Acquire a broadband proton-decoupled ¹³C spectrum (requires more scans for sufficient signal-to-noise).

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.

-

Integrate the ¹H signals to determine relative proton ratios.

-

Caption: Standard workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Spectral Features:

-

A broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretching of the alcohol group.[1]

-

A strong, sharp absorption band around 1250 cm⁻¹ due to the C-O-C (aryl-alkyl ether) stretching vibration.[1]

-

Multiple sharp peaks in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.

-

Absorptions in the 3000-2850 cm⁻¹ region from C-H stretching of the alkyl chain.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is a rapid and convenient method that requires no sample preparation, making it ideal for routine identification.

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument signals.

-

Sample Application: Place a single drop of liquid 2-(2-Chlorophenoxy)ethanol directly onto the ATR crystal. If the sample is solid, press a small amount firmly onto the crystal to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum. A typical acquisition uses 16-32 scans at a resolution of 4 cm⁻¹.[7]

-

Data Analysis: The final spectrum is automatically ratioed against the background scan and presented in absorbance or transmittance units. The peak positions (in cm⁻¹) are then correlated with known functional group absorptions.

Chemical Stability Profile

Understanding a compound's stability is paramount in drug development for predicting shelf-life and identifying potential degradants. A forced degradation study is an essential tool for this purpose.

Predicted Stability:

-

Phenoxyethanol derivatives are generally stable but can be susceptible to degradation under harsh acidic or alkaline conditions, especially at elevated temperatures.[8] The primary alcohol is susceptible to oxidation.

Experimental Protocol: Forced Degradation Study

Rationale: This protocol exposes the compound to stress conditions harsher than standard storage to rapidly identify potential degradation pathways and develop stability-indicating analytical methods, as recommended by regulatory bodies like the EMA.[8][9]

Methodology:

-

Stock Solution: Prepare a stock solution of 2-(2-Chlorophenoxy)ethanol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, dilute the stock solution to a final concentration (e.g., 100 µg/mL) with the stressor and incubate. A control sample diluted with water is run in parallel.

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[8]

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[8]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid sample at a high temperature (e.g., 80 °C) for 48 hours, then dissolve for analysis.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV method. The method must be capable of separating the parent peak from all degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is essential.

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

This guide has provided a detailed framework for understanding and determining the core physicochemical properties of 2-(2-Chlorophenoxy)ethanol. While published experimental data for this specific isomer is sparse, we have established a clear path forward for the research scientist. By employing the standardized, self-validating protocols outlined herein for thermal analysis, solubility, spectroscopy, and stability, any laboratory can generate the high-quality data necessary for informed decision-making in research and development. This emphasis on robust methodology over incomplete datasets provides a more powerful and reliable foundation for scientific progress.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 84933, 2-(2-Chlorophenoxy)ethanol. [Link]

-

ResearchGate. FTIR spectra for 2-Phenoxyethanol at concentration.... [Link]

-

RIT. NMR Sample Preparation. [Link]

-

PubChemLite. 2-(2-chlorophenoxy)ethanol (C8H9ClO2). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12361, 2-(Chloroethoxy)ethanol. [Link]

-

U.S. Environmental Protection Agency. Ethanol, 2-(2-chlorophenoxy)- - Substance Details. [Link]

-

ResearchGate. UV-Vis absorption spectrum of the chlorophenols. [Link]

-

European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

-

National Institute of Standards and Technology. Ethanol, 2-(2-chloroethoxy)-. [Link]

-

University of Wisconsin-Madison. pKa Vaules for Organic and Inorganic Bronsted Acids at 25°C. [Link]

-

SpectraBase. 2-(2-Chlorophenoxy)ethanol, N-propyl ether. [Link]

-

SpectraBase. 2-Phenoxyethanol. [Link]

-

National Institute of Standards and Technology. 2-(2-Chlorophenoxy)ethanol. [Link]

-

National Institute of Standards and Technology. Ethanol, 2-phenoxy-. [Link]

-

National Center for Biotechnology Information. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. [Link]

Sources

- 1. 2-(2-Chlorophenoxy)ethanol (67967-76-4) for sale [vulcanchem.com]

- 2. 2-(2-Chlorophenoxy)ethanol | C8H9ClO2 | CID 84933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 5. guidechem.com [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ema.europa.eu [ema.europa.eu]

2-(2-Chlorophenoxy)ethanol molecular structure and formula

An In-depth Technical Guide to 2-(2-Chlorophenoxy)ethanol: Molecular Structure and Physicochemical Properties

Abstract

This technical guide provides a comprehensive examination of 2-(2-Chlorophenoxy)ethanol (CAS No: 15480-00-9), a chlorinated phenoxyethanol derivative. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's molecular structure, chemical identity, and key physicochemical properties. We will explore its structural characteristics, including the influence of ortho-chlorine substitution on its properties, and present its spectroscopic profile. Furthermore, this guide outlines a plausible synthetic route and discusses the compound's chemical reactivity. Safety and handling protocols are also addressed, providing a holistic view for laboratory and industrial applications.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for all research and development activities. 2-(2-Chlorophenoxy)ethanol is systematically named to define its structure unambiguously. Its core identity is established by a unique CAS Registry Number and can be represented in various formats for computational and database searches.

Table 1: Chemical Identifiers for 2-(2-Chlorophenoxy)ethanol [1][2][3][4]

| Identifier | Value |

| IUPAC Name | 2-(2-chlorophenoxy)ethanol |

| Systematic Name | 2-(2-chlorophenoxy)ethan-1-ol |

| CAS Number | 15480-00-9 |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol |

| Common Synonyms | Ethanol, 2-(2-chlorophenoxy)-; 2-(2'-Chlorophenoxy)ethanol |

| InChI | InChI=1S/C8H9ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 |

| InChIKey | FDQGMCQSIVZGHW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)OCCO)Cl |

Molecular Structure and Conformation

The molecular architecture of 2-(2-Chlorophenoxy)ethanol consists of three key components: a phenyl ring, an ether linkage, and a primary alcohol.

-

Chlorinated Phenyl Group : A chlorine atom is substituted at the ortho (position 2) of the benzene ring. This substitution is critical as it influences the molecule's electronic properties and steric hindrance around the ether bond, distinguishing it from its meta- and para-isomers.

-

Ether Linkage : An ether group (-O-) connects the phenyl ring to the ethanol side chain. This bond provides rotational flexibility to the molecule.

-

Ethanol Moiety : The -CH₂CH₂OH group provides a primary alcohol functional group, which is a key site for chemical reactions and contributes to the compound's polarity and potential for hydrogen bonding.

The ortho-positioning of the chlorine atom reduces the molecular symmetry compared to its para-isomer, which can lead to a lower melting point.[5]

Physicochemical and Spectroscopic Properties

The physical properties of 2-(2-Chlorophenoxy)ethanol dictate its behavior in various solvents and its conditions for handling and storage.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 172.61 g/mol | PubChem[1] |

| XLogP3 | 2.0 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Spectroscopic Profile

While detailed, specific spectra for this exact isomer are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The IR spectrum is expected to show a broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretching of the alcohol group, indicative of hydrogen bonding.[5] A strong peak around 1250 cm⁻¹ would be characteristic of the C-O stretching of the aryl ether.[5] Additional peaks would correspond to aromatic C=C stretching (1400-1600 cm⁻¹) and C-H stretching (aliphatic and aromatic, ~2850-3100 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum would display distinct resonances for the aromatic protons, which would be more complex due to the ortho-substitution. The two methylene groups (-OCH₂CH₂OH) would appear as two distinct triplets. The hydroxyl proton would likely appear as a broad singlet.

Synthesis and Reactivity

A plausible and common method for synthesizing phenoxyethanol derivatives is through nucleophilic substitution.

Synthetic Route

2-(2-Chlorophenoxy)ethanol can be synthesized by reacting 2-chlorophenol with ethylene oxide. This reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH). The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic ethylene oxide ring.[5]

Chemical Reactivity

The compound's reactivity is governed by its three functional groups:

-

Alcohol Group : The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, 2-(2-chlorophenoxy)acetic acid, using appropriate oxidizing agents.[5]

-

Aromatic Ring : The chlorine atom on the aromatic ring can undergo nucleophilic aromatic substitution reactions under specific conditions, allowing for further functionalization.[5]

-

Ether Linkage : The ether bond is generally stable but can be cleaved under harsh acidic conditions.

Applications in Research and Drug Development

Phenoxyethanol derivatives are widely used as intermediates in organic synthesis. While its close analog, 2-(2-chloroethoxy)ethanol, is a well-documented precursor in the synthesis of pharmaceuticals like Quetiapine and Hydroxyzine, the specific applications of 2-(2-chlorophenoxy)ethanol are less commonly cited.[7][8][9] However, its structure makes it a valuable building block for creating a diverse range of molecules. Its potential lies in its ability to introduce the 2-(2-chlorophenoxy)ethyl moiety into larger, more complex structures, which could be explored in the development of new chemical entities.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(2-Chlorophenoxy)ethanol is associated with several hazards.

-

Hazard Statements :

-

Precautionary Measures :

-

Handling : Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapor or mist. Wash hands thoroughly after handling.[10]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[11]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container, away from sources of ignition and incompatible materials like strong oxidizing agents.[10][12]

-

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of 2-(2-Chlorophenoxy)ethanol.

Protocol 7.1: Synthesis of 2-(2-Chlorophenoxy)ethanol

Objective : To synthesize 2-(2-Chlorophenoxy)ethanol from 2-chlorophenol and ethylene oxide.

Methodology :

-

Setup : Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a gas inlet tube under an inert atmosphere (e.g., nitrogen).

-

Reagent Preparation : Dissolve 2-chlorophenol in a suitable solvent (e.g., anhydrous THF). Add a catalytic amount of a strong base (e.g., sodium hydride) portion-wise at 0 °C to form the sodium 2-chlorophenoxide in situ.

-

Reaction : Bubble ethylene oxide gas slowly through the stirred solution at a controlled temperature. The causality here is that the phenoxide is a potent nucleophile that attacks the strained epoxide ring of ethylene oxide, leading to ring-opening.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-chlorophenol) is consumed.

-

Workup : Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to yield pure 2-(2-Chlorophenoxy)ethanol.

Protocol 7.2: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective : To identify the key functional groups in the synthesized product to confirm its identity.

Methodology :

-

Sample Preparation : Prepare a thin film of the purified liquid sample between two potassium bromide (KBr) salt plates.

-

Background Spectrum : Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Data Acquisition : Place the KBr plates with the sample in the spectrometer and acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis and Validation :

-

Confirmation of Success : A successful synthesis is validated by the presence of a broad peak around 3300 cm⁻¹ (O-H stretch from the alcohol) and a strong peak around 1250 cm⁻¹ (aryl C-O ether stretch).

-

Confirmation of Purity : The absence of a strong, sharp peak around 3550-3600 cm⁻¹, which would indicate a free phenolic O-H, confirms the consumption of the 2-chlorophenol starting material.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84933, 2-(2-Chlorophenoxy)ethanol. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). Substance Registry Services (SRS). Ethanol, 2-(2-chlorophenoxy)-. Retrieved from [Link]

-

Amerigo Scientific (n.d.). 2-(2-Chlorophenoxy)ethanol. Retrieved from [Link]

-

NIST (National Institute of Standards and Technology) (n.d.). 2-(2-Chlorophenoxy)ethanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cole-Parmer (n.d.). Material Safety Data Sheet - 2-(2-Chloroethoxy)ethanol. Retrieved from [Link]

-

PubChemLite (n.d.). 2-(2-chlorophenoxy)ethanol (C8H9ClO2). Retrieved from [Link]

-

Valeshvar Biotech (n.d.). 2-(2-Chloroethoxy) ethanol - 628-89-7. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12361, 2-(Chloroethoxy)ethanol. Retrieved from [Link]

-

PubMed (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Retrieved from [Link]

Sources

- 1. 2-(2-Chlorophenoxy)ethanol | C8H9ClO2 | CID 84933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 2-(2-Chlorophenoxy)ethanol - Amerigo Scientific [amerigoscientific.com]

- 4. 2-(2-Chlorophenoxy)ethanol [webbook.nist.gov]

- 5. 2-(2-Chlorophenoxy)ethanol (67967-76-4) for sale [vulcanchem.com]

- 6. PubChemLite - 2-(2-chlorophenoxy)ethanol (C8H9ClO2) [pubchemlite.lcsb.uni.lu]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-(2-Chloroethoxy) ethanol - 628-89-7 - Manufacturer India [valeshvarbiotech.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. 2-[2-(2-CHLOROETHOXY)ETHOXY]ETHANOL - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-(2-Chlorophenoxy)ethanol from 2-Chlorophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Chlorophenoxy)ethanol, a key chemical intermediate. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for preparing ethers. This document delves into the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, discusses process optimization strategies, and outlines rigorous safety and handling procedures. Designed for researchers, chemists, and professionals in drug development, this guide aims to bridge theoretical knowledge with practical, field-proven insights to ensure a successful and safe synthesis.

Introduction and Strategic Importance

2-(2-Chlorophenoxy)ethanol is a chlorinated phenoxyethanol derivative with the IUPAC name 2-(2-chlorophenoxy)ethan-1-ol.[1] Its molecular structure, featuring a chlorinated aromatic ring linked to an ethanol moiety via an ether bond, makes it a versatile intermediate in organic synthesis. While its direct applications are specific, it belongs to a class of compounds utilized in the development of more complex molecules, including pharmaceutical agents. The synthesis of structurally similar phenoxy-alcohols, such as Guaifenesin (derived from 2-methoxyphenol), underscores the importance of this chemical scaffold in medicinal chemistry.[2][3][4] Mastering the synthesis of these building blocks is therefore a critical skill for professionals in the field.

This guide focuses on the most common and reliable laboratory-scale method for its preparation: the Williamson ether synthesis.

The Williamson Ether Synthesis: Core Principles and Mechanism

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages (R-O-R').[5] The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[5][6][7] In the context of synthesizing 2-(2-Chlorophenoxy)ethanol, the reaction involves two key steps:

-

Deprotonation: A strong base is used to deprotonate the acidic hydroxyl group of 2-chlorophenol. This generates a highly nucleophilic 2-chlorophenoxide anion.

-

Nucleophilic Attack: The newly formed 2-chlorophenoxide anion acts as a nucleophile, attacking the electrophilic carbon atom of a suitable two-carbon electrophile (e.g., 2-chloroethanol), displacing a leaving group (e.g., a chloride ion).

The choice of a primary alkyl halide as the electrophile is crucial, as secondary and tertiary substrates tend to favor elimination (E2) reactions, especially with sterically hindered or strong bases.[6][7]

Visualizing the Reaction Mechanism

Caption: The S_N2 mechanism for the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of 2-(2-Chlorophenoxy)ethanol.

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Example Mass/Volume |

| 2-Chlorophenol | 128.56 | 1.0 | 12.86 g (0.1 mol) |

| Sodium Hydroxide (NaOH) | 40.00 | 1.1 | 4.40 g (0.11 mol) |

| 2-Chloroethanol | 80.51 | 1.1 | 8.86 g (6.9 mL, 0.11 mol) |

| Ethanol (95%) | - | - | 150 mL |

| Diethyl Ether | - | - | For extraction |

| Saturated NaCl (Brine) | - | - | For washing |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | For drying |

Step-by-Step Procedure

-

Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

-

Phenoxide Formation: In the flask, dissolve 2-chlorophenol (1.0 eq.) and sodium hydroxide (1.1 eq.) in 150 mL of 95% ethanol. Stir the mixture at room temperature for 15-20 minutes to ensure the complete formation of the sodium 2-chlorophenoxide salt.

-

Addition of Electrophile: Slowly add 2-chloroethanol (1.1 eq.) to the reaction mixture via the top of the condenser.

-

Reaction: Heat the mixture to reflux (the boiling point of ethanol is approximately 78 °C) and maintain reflux with stirring for 4-6 hours.[8] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol solvent using a rotary evaporator.

-

Aqueous Work-up: To the resulting residue, add ~100 mL of deionized water. The crude product may separate as an oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with 50 mL of 1 M NaOH solution (to remove any unreacted 2-chlorophenol), 50 mL of water, and finally 50 mL of saturated brine solution (to aid in phase separation).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

-

Solvent Removal: Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude 2-(2-Chlorophenoxy)ethanol.

-

Purification: Purify the crude product by vacuum distillation to obtain the final, pure liquid product.

Process Optimization and Causality

Achieving high yield and purity requires careful control over reaction parameters. The choices made are guided by the principles of the S_N2 reaction mechanism.

-

Choice of Base: Strong bases like NaOH or KOH are effective for deprotonating the phenol. Weaker bases, such as potassium carbonate (K₂CO₃), can also be used, often requiring a phase-transfer catalyst or more forcing conditions (higher temperature, longer reaction time) to achieve comparable results.[7][9] The use of a slight excess (1.1 eq) of the base ensures that the phenol is fully converted to the more reactive phenoxide.

-

Solvent System: While ethanol is a viable solvent, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly accelerate the rate of S_N2 reactions.[7][9] This is because they solvate the cation (e.g., Na⁺) but not the nucleophilic anion, leaving it "naked" and more reactive. However, these solvents have higher boiling points and can be more difficult to remove during work-up.

-

Temperature Control: Heating the reaction to reflux increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate. This is essential for achieving a reasonable reaction time. However, excessively high temperatures could promote side reactions.

-

Leaving Group: While 2-chloroethanol is used here, a reagent with a better leaving group, such as 2-bromoethanol or ethyl tosylate, would react faster under the same conditions, as bromide and tosylate are more stable anions than chloride.

Product Characterization

To confirm the identity and purity of the synthesized 2-(2-Chlorophenoxy)ethanol, the following analytical techniques are recommended:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show a characteristic broad absorption for the hydroxyl (-OH) group around 3300-3400 cm⁻¹ and strong C-O stretching bands for the ether linkage around 1250 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show distinct signals for the aromatic protons, the two methylene groups (-OCH₂CH₂OH), and the hydroxyl proton.

-

¹³C NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the final product and confirm its molecular weight from the mass spectrum.

Overall Synthesis and Purification Workflow

The entire process, from initial reaction to final product analysis, follows a logical sequence designed to maximize yield and purity.

Caption: High-level workflow for the synthesis and purification of 2-(2-Chlorophenoxy)ethanol.

Safety and Hazard Management

Scientific integrity demands a rigorous approach to safety. The chemicals used in this synthesis possess significant hazards.

-

2-Chlorophenol: Toxic and corrosive. It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[10][11] It is also toxic to aquatic life.[10] The material is combustible and can be destructive to mucous membranes and the upper respiratory tract.[10][12]

-

2-Chloroethanol: Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It is a flammable liquid and vapor.[13]

-

Sodium Hydroxide: A corrosive solid that can cause severe burns to skin and eyes.

-

Ethanol & Diethyl Ether: Highly flammable liquids. All heating should be done using a heating mantle or oil bath, and no open flames should be present in the laboratory.

Mandatory Precautions:

-

Engineering Controls: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical splash goggles at all times.[10][11]

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Do not pour waste down the drain.

By adhering to this detailed guide, researchers can confidently and safely execute the synthesis of 2-(2-Chlorophenoxy)ethanol, leveraging a foundational reaction in organic chemistry to produce a valuable chemical intermediate.

References

- Vulcanchem. 2-(2-Chlorophenoxy)ethanol - 67967-76-4.

- Surana, R. Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Cambridge University Press.

- Sigma-Aldrich. SAFETY DATA SHEET - 2-chlorophenol.

- Sciencelab.com. Material Safety Data Sheet - 2-chlorophenol 98%.

- University of Michigan-Dearborn. The Williamson Ether Synthesis.

- Carl ROTH. Safety Data Sheet: 2-Chlorophenol.

- Carl ROTH. Safety Data Sheet: 2-Chlorophenol (EU Regulation).

- ChemicalBook. 2-Chlorophenol synthesis.

- Wikipedia. Williamson ether synthesis.

- Chemistry Steps. Williamson Ether Synthesis.

- Fisher Scientific. Safety Data Sheet - 2-Chloroethanol.

- J&K Scientific LLC. Williamson Ether Synthesis.

- ResearchGate. Reaction of aliphatic chlorooximes with 2‐chloroethanol/2‐chloro phenol.

- BenchChem. Optimizing reaction conditions for 2-(4-Chlorophenyl)ethanol synthesis.

- PubChem, National Institutes of Health. 2-(2-Chlorophenoxy)ethanol.

- Chegg.com. Solved write a detailed mechanism of guaifenesin synthesis.

- Scribd. Williamson Ether Synthesis of An Expectorant - Guaifenesin - and Its Isolation From Guai-Aid Cough Tablets.

- ResearchGate. Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis.

Sources

- 1. 2-(2-Chlorophenoxy)ethanol (67967-76-4) for sale [vulcanchem.com]

- 2. Solved write a detailed mechanism of guaifenesin synthesis. | Chegg.com [chegg.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. carlroth.com [carlroth.com]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 2-(2-Chlorophenoxy)ethanol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Chlorophenoxy)ethanol, a versatile chemical intermediate with significant applications in pharmaceutical research and development. From its fundamental chemical identity to detailed experimental protocols, this document serves as a critical resource for scientists and professionals in the field.

Chemical Identity and Nomenclature

2-(2-Chlorophenoxy)ethanol is systematically named 2-(2-chlorophenoxy)ethan-1-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] This name precisely describes its structure: an ethanol molecule where one of the hydrogens of the hydroxyl group is substituted by a 2-chlorophenyl group.

Synonyms: The compound is also known by several other names, which are often encountered in chemical catalogs and literature. These include:

-

Ethanol, 2-(2-chlorophenoxy)-[1]

-

2-(2'-Chlorophenoxy)ethanol[1]

-

o-Chlorophenoxyethanol

-

EINECS 239-501-6[1]

-

2-(2-hydroxyethoxy)-chlorobenzene[1]

It is crucial to distinguish 2-(2-Chlorophenoxy)ethanol from its isomers, such as 2-(4-chlorophenoxy)ethanol, where the chlorine atom is at the para position on the benzene ring.[2]

Table 1: Key Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-chlorophenoxy)ethan-1-ol | [1][2] |

| CAS Number | 15480-00-9 | [1] |

| Molecular Formula | C₈H₉ClO₂ | [1] |

| Molecular Weight | 172.61 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

Synthesis of 2-(2-Chlorophenoxy)ethanol

The most common and industrially viable method for the synthesis of 2-(2-Chlorophenoxy)ethanol is a variation of the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-chlorophenol is reacted with ethylene oxide in the presence of a base.[2]

The underlying principle of this synthesis is the deprotonation of the weakly acidic phenolic hydroxyl group of 2-chlorophenol by a base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethylene oxide ring, leading to the ring-opening and formation of the ether linkage.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Materials:

-

2-Chlorophenol

-

Ethylene oxide

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Hydrochloric acid (HCl) for neutralization

-

Distilled water

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, dissolve 2-chlorophenol and a catalytic amount of NaOH or KOH in the chosen anhydrous solvent.

-

Introduction of Ethylene Oxide: Cool the reaction mixture in an ice bath and slowly bubble ethylene oxide gas through the solution with vigorous stirring. The reaction is exothermic, and the temperature should be carefully controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Washing and Drying: Wash the organic layer sequentially with distilled water and brine. Dry the organic layer over an anhydrous drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to obtain pure 2-(2-Chlorophenoxy)ethanol.

Analytical Characterization

Accurate characterization of 2-(2-Chlorophenoxy)ethanol is essential for quality control and for confirming its structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. Key expected signals include those for the aromatic protons, the two methylene groups of the ethoxy chain, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is used to identify the functional groups present. Characteristic absorption bands for 2-(2-Chlorophenoxy)ethanol include a broad peak for the O-H stretch of the alcohol group (around 3300 cm⁻¹), C-O stretching for the ether linkage (around 1250 cm⁻¹), and peaks corresponding to the aromatic C-H and C=C bonds.[2]

-

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatogram will show the retention time of 2-(2-Chlorophenoxy)ethanol, and the mass spectrum will provide its molecular weight and fragmentation pattern, which can be used for structural confirmation.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is used for both qualitative and quantitative analysis. A validated HPLC method can be used to determine the purity of the compound and to quantify it in various matrices.

-

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and water in a suitable ratio (e.g., 60:40 v/v), filtered and degassed.

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

Detection Wavelength: 272 nm

Procedure:

-

Standard Preparation: Prepare a stock solution of 2-(2-Chlorophenoxy)ethanol reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the sample containing 2-(2-Chlorophenoxy)ethanol in the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of 2-(2-Chlorophenoxy)ethanol in the sample by interpolating its peak area on the calibration curve.

Applications in Drug Development and Research

2-(2-Chlorophenoxy)ethanol serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a reactive hydroxyl group and a substituted aromatic ring, allows for its incorporation into a variety of molecular scaffolds.

-

Precursor for Biologically Active Molecules: It can be used as a starting material or intermediate in the synthesis of compounds with potential therapeutic applications. The chlorophenyl group can be a key pharmacophore for binding to biological targets.[2] For instance, derivatives of 2-(2-Chlorophenoxy)ethanol can be precursors to benzodiazepine receptor agonists.[2]

-

Modification of Lead Compounds: In medicinal chemistry, it can be used to modify existing drug candidates to improve their pharmacokinetic or pharmacodynamic properties. For example, methylation of the hydroxyl group can lead to more lipophilic derivatives with enhanced ability to cross the blood-brain barrier.[2]

-

Polymer Chemistry: In the field of polymer science, 2-(2-Chlorophenoxy)ethanol can act as a chain-transfer agent in radical polymerization processes, which is useful for controlling the molecular weight of polymers like polyacrylates.[2]

Safety and Toxicology

A thorough understanding of the safety and toxicological profile of 2-(2-Chlorophenoxy)ethanol is essential for its safe handling and for assessing the risk of any potential impurities in final drug products.

Hazard Identification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(2-Chlorophenoxy)ethanol is classified as:

-

Harmful if swallowed (Acute toxicity, oral)[1]

-

Harmful in contact with skin (Acute toxicity, dermal)[1]

-

Causes skin irritation [1]

-

Causes serious eye irritation [1]

-

Harmful if inhaled (Acute toxicity, inhalation)[1]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Toxicological Data:

While specific and extensive toxicological studies on 2-(2-Chlorophenoxy)ethanol are limited in publicly available literature, data from related chlorophenoxy compounds suggest that this class of chemicals can exhibit dose-dependent toxicity. It is imperative for researchers to consult the latest Safety Data Sheets (SDS) and conduct their own risk assessments before use.

Conclusion

2-(2-Chlorophenoxy)ethanol is a chemical intermediate with a well-defined identity and established synthetic routes. Its utility in the synthesis of more complex molecules makes it a valuable tool for researchers in drug discovery and medicinal chemistry. A comprehensive understanding of its synthesis, analytical characterization, and safety profile, as outlined in this guide, is crucial for its effective and safe application in the laboratory and beyond.

Visualizations

Diagram 1: Synthesis of 2-(2-Chlorophenoxy)ethanol

Caption: Williamson ether synthesis of 2-(2-Chlorophenoxy)ethanol.

Diagram 2: Analytical Workflow

Caption: Workflow for the analytical characterization of 2-(2-Chlorophenoxy)ethanol.

References

-

PubChem. 2-(2-Chlorophenoxy)ethanol. National Center for Biotechnology Information. [Link]

-

The Role of 2-(2-Chloroethoxy)ethanol in Pharmaceutical Synthesis. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-(2-Chloroethoxy)ethanol. [Link]

-

NIST. 2-(2-Chlorophenoxy)ethanol. NIST Chemistry WebBook. [Link]

-

Publisso. 2-Chloroethanol. [Link]

-

The Royal Society of Chemistry. Supporting Information General All 1H NMR, 13C NMR spectra were recorded... [Link]

-

Experiment 06 Williamson Ether Synthesis. [Link]

-

SpectraBase. 2-(2-Chlorophenoxy)ethanol, N-propyl ether - Optional[13C NMR]. [Link]

-

PubMed. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. [Link]

-

PubMed. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. [Link]

-

ResearchGate. GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. [Link]

-

PubChem. 2-(Chloroethoxy)ethanol. National Center for Biotechnology Information. [Link]

-

Williamson Ether Synthesis. [Link]

-

A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. [Link]

-

SciSpace. Hplc method development and validation: an overview. [Link]

-

Australian Government Department of Health. Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. [Link]

-

gc method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (cee) and n-methyl-2-pyrrolidinone (nmp) in quetiapine. [Link]

-

LCGC International. Analysis of Ethylene Oxide and 2-Chloroethanol in Food Products: Challenges and Solutions. [Link]

-

ijarsct. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]

-

Amerigo Scientific. 2-(2-Chlorophenoxy)ethanol. [Link]

-

ResearchGate. Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. [Link]

-

ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

News-Medical.net. New reaction approach expands possibilities for drug discovery building blocks. [Link]

-

ResearchGate. FTIR spectra of the CHCl 2 COCl photolysis products in the Ar, Kr, Xe, and O 2 matrices. [Link]

-

PMC. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. [Link]

-

PE Polska. Analysis of Bioethanol Impurities with the Spectrum Two FT-IR Spectrometer. [Link]

-

Semantic Scholar. Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. [Link]

-

ResearchGate. Difference FTIR spectra of the CH 2 CHCHO/Cl 2 /para-H 2 sample... [Link]

Sources

solubility of 2-(2-Chlorophenoxy)ethanol in organic solvents

An In-depth Technical Guide to the Determination and Thermodynamic Modeling of the Solubility of 2-(2-Chlorophenoxy)ethanol in Organic Solvents

Executive Summary

2-(2-Chlorophenoxy)ethanol is a key chemical intermediate whose utility in organic synthesis and polymer chemistry is directly influenced by its behavior in solution.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification protocols like crystallization, and formulating products. Despite its importance, quantitative solubility data for this compound is not widely available in public literature.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework to bridge this data gap. It moves beyond a simple presentation of facts to deliver a field-proven, in-depth methodology. This document details the entire workflow, from the foundational principles governing solubility to the practical execution of experimental determination via the isothermal gravimetric method. Furthermore, it introduces powerful thermodynamic models—such as the NRTL and UNIQUAC models—for correlating the generated data, enabling predictive insights into the dissolution process. By following the protocols and workflows outlined herein, research teams can independently generate high-quality, reliable solubility profiles for 2-(2-Chlorophenoxy)ethanol, ensuring process robustness and scientific integrity.

Part 1: Physicochemical Foundations of Solubility

A predictive understanding of solubility begins with a molecular-level analysis of both the solute and the solvent. The widely cited principle of "like dissolves like" serves as our starting point, where solubility is favored when the intermolecular forces of the solute and solvent are similar.[2]

Molecular Structure Analysis of 2-(2-Chlorophenoxy)ethanol

The solubility characteristics of 2-(2-Chlorophenoxy)ethanol are dictated by the distinct chemical functionalities within its structure:

-

The Aromatic Core: The 2-chlorophenyl group is a bulky, nonpolar moiety. This region of the molecule will preferentially interact with nonpolar or weakly polar organic solvents through van der Waals forces.

-

The Ether Linkage (-O-): The ether group introduces a polar site capable of acting as a hydrogen bond acceptor.

-

The Terminal Hydroxyl Group (-OH): This is the most significant contributor to polarity. The primary alcohol can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with polar protic solvents like alcohols and water.

This amphiphilic nature—possessing both polar and nonpolar regions—suggests that 2-(2-Chlorophenoxy)ethanol will exhibit a nuanced solubility profile, with significant solubility expected in moderately polar solvents that can accommodate both of its structural features.

Rationale for Solvent Selection

To construct a comprehensive solubility profile, it is essential to select a diverse set of organic solvents that span a range of polarities and hydrogen bonding capabilities. The choice of solvents is not arbitrary; it is a deliberate experimental design choice to probe the different intermolecular forces that govern dissolution.

Table 1: Recommended Solvent Classes for Solubility Profiling

| Solvent Class | Representative Solvents | Primary Interaction Type | Rationale |

|---|---|---|---|

| Alcohols | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Polar | To assess the impact of the solute's hydroxyl group and strong dipole-dipole interactions. |

| Ketones | Acetone, 2-Butanone | Polar Aprotic | To evaluate interactions with a strong hydrogen bond acceptor in the absence of a donor solvent. |

| Esters | Ethyl Acetate | Polar Aprotic | To test a moderately polar environment with a hydrogen bond acceptor. |

| Ethers | Tetrahydrofuran (THF) | Polar Aprotic | To investigate the role of ether-ether interactions and moderate polarity. |

| Chlorinated | Dichloromethane | Weakly Polar Aprotic | To probe solubility in a solvent with a similar chloro- functional group. |

| Aromatics | Toluene | Nonpolar | To quantify the contribution of the chlorophenyl ring to solubility in a nonpolar, aromatic system. |

| Alkanes | n-Hexane, n-Heptane | Nonpolar | To establish a baseline solubility in a purely nonpolar, aliphatic environment. |

Part 2: Experimental Determination of Solubility

The foundation of any solubility study is the generation of accurate and reproducible experimental data. The isothermal shake-flask method is the gold standard for determining the solubility of a solid in a liquid, as it ensures that a true thermodynamic equilibrium is achieved.[3]

Core Principle: Isothermal Saturation

The protocol involves agitating an excess of the solid solute in the solvent at a constant, controlled temperature for a duration sufficient to reach equilibrium.[3] Once saturation is achieved, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated liquid phase is determined.

Detailed Experimental Protocol: The Gravimetric Method

The gravimetric method is a robust and direct technique for determining solubility, particularly for non-volatile solutes.[4][5] It relies on the precise measurement of mass, making it a self-validating and fundamental analytical procedure.

Apparatus and Materials:

-

2-(2-Chlorophenoxy)ethanol (solute)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven

-

Desiccator

Step-by-Step Protocol:

-

Preparation: For each solvent-temperature data point, add an excess amount of solid 2-(2-Chlorophenoxy)ethanol to a glass vial. "Excess" is critical; undissolved solid must be clearly visible throughout the experiment to ensure saturation.[4]

-

Equilibration: Add a known volume (e.g., 10 mL) of the selected organic solvent to the vial. Seal the vial tightly and place it in the thermostatic shaker bath set to the desired temperature (e.g., 298.15 K).

-

Agitation: Allow the mixture to agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to confirm the minimum time required for equilibrium by taking measurements at different time intervals (e.g., 12, 24, 36, 48 hours) until the measured solubility remains constant.[4]

-

Phase Separation: After equilibration, stop the agitation and allow the vial to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Withdraw a sample of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately pass the solution through a syringe filter into a pre-weighed (tared) evaporating dish. The filtration step is crucial to remove any undissolved micro-particles.

-

Mass Determination: Immediately weigh the evaporating dish containing the saturated solution to determine the total mass of the solution sampled.

-

Solvent Evaporation: Place the evaporating dish in a drying oven set to a temperature well below the boiling point of the solute but sufficient to evaporate the solvent (e.g., 60-80 °C). Evaporate the solvent completely until a constant mass of the dried solute is achieved.[5][6]

-

Final Weighing: Cool the dish in a desiccator to prevent moisture absorption and weigh it on the analytical balance. The difference between this final mass and the initial tare mass of the dish gives the mass of the dissolved 2-(2-Chlorophenoxy)ethanol.

-

Calculation: The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent. For thermodynamic modeling, it is essential to convert these mass-based measurements into the mole fraction of the solute.

Visualization: Experimental Workflow

Caption: Workflow for gravimetric solubility determination.

Part 3: Data Presentation and Thermodynamic Modeling

Raw experimental data is of limited use until it is properly structured and analyzed. Thermodynamic modeling transforms discrete data points into a continuous function, allowing for interpolation, extrapolation, and a deeper understanding of the dissolution process.[3]

Structuring Experimental Data

All experimentally determined solubility data should be meticulously recorded. Using mole fraction (x₁) as the unit of solubility is standard practice for thermodynamic analysis.

Table 2: Template for Recording Experimental Mole Fraction (x₁) Solubility Data

| Temperature (K) | Mole Fraction in Methanol (x₁) | Mole Fraction in Acetone (x₁) | Mole Fraction in Toluene (x₁) | ... (Other Solvents) |

|---|---|---|---|---|

| 288.15 | Experimental Value | Experimental Value | Experimental Value | |

| 293.15 | Experimental Value | Experimental Value | Experimental Value | |

| 298.15 | Experimental Value | Experimental Value | Experimental Value | |

| 303.15 | Experimental Value | Experimental Value | Experimental Value | |

| 308.15 | Experimental Value | Experimental Value | Experimental Value |

| 313.15 | Experimental Value | Experimental Value | Experimental Value | |

Introduction to Thermodynamic Models

Several well-established models can be used to correlate the temperature dependence of solubility.

-

Modified Apelblat Equation: A highly successful semi-empirical model used to correlate experimental solubility data with temperature.[7][8]

-

Buchowski–Ksiazaczak (λh) Equation: Another effective semi-empirical model for correlating solubility data.[7]

-

NRTL (Non-Random Two-Liquid) Model: A local composition model that considers non-randomness in the mixture, making it suitable for systems with specific interactions.[7][9][10] It uses adjustable parameters regressed from experimental data.

-

UNIQUAC (Universal Quasi-Chemical) Model: Another local composition model based on the quasi-chemical theory, which separates the excess Gibbs free energy into a combinatorial (entropic) and a residual (enthalpic) part.[11][12]

The choice of model depends on the complexity of the system and the desired level of theoretical rigor. For many applications, the NRTL or UNIQUAC models provide excellent correlation accuracy.[7][10]

Visualization: Data Modeling Workflow

Caption: Workflow for thermodynamic modeling of solubility data.

Calculating Apparent Thermodynamic Properties

The experimental data can be used to calculate the apparent thermodynamic properties of dissolution using the van't Hoff equation. This provides critical insight into the spontaneity and energetics of the dissolution process.[8][13]

The apparent standard enthalpy of dissolution (ΔH°) can be determined from the slope of a plot of ln(x₁) versus 1/T. The apparent standard Gibbs free energy (ΔG°) and entropy (ΔS°) of dissolution can then be calculated.

-

ΔG°: A negative value indicates a spontaneous dissolution process.

-

ΔH°: A positive value indicates an endothermic process (solubility increases with temperature), while a negative value indicates an exothermic process.

-

ΔS°: A positive value indicates an increase in disorder upon dissolution, which is typical for the dissolution of a crystalline solid.

These parameters are invaluable for understanding the driving forces behind the dissolution of 2-(2-Chlorophenoxy)ethanol in different solvents, providing a quantitative basis for solvent selection in industrial applications.

Part 4: Conclusion

This guide has established a comprehensive and scientifically rigorous framework for determining, presenting, and modeling the . By moving from the fundamental principles of molecular interactions to detailed, self-validating experimental protocols and advanced thermodynamic analysis, this document empowers researchers to generate the critical data necessary for process development and optimization. The methodologies described herein will enable the creation of a robust and reliable solubility database, fostering a deeper understanding of this important compound's behavior in solution and accelerating its application in science and industry.

References

- Vulcanchem. 2-(2-Chlorophenoxy)ethanol - 67967-76-4.

- Pharmapproach. Determination of Solubility by Gravimetric Method.

- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.

- University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds.

- Slideshare. solubility experimental methods.pptx.

- EXPERIMENT 1 DETERMIN

- Diva-portal.org.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- National Institutes of Health (NIH). 2-(2-Chlorophenoxy)ethanol | C8H9ClO2 | CID 84933 - PubChem.

- Elsevier. Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes.

- Odesa National University of Technology. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances.

- International Journal of Pharmaceutical Sciences and Drug Analysis. Determination of solubility by gravimetric method: A brief review.

- Khan Academy. Solubility of organic compounds (video).

- ResearchGate. Correlation and Prediction of Drug Molecule Solubility in Mixed Solvent Systems with the Nonrandom Two-Liquid Segment Activity Coefficient (NRTL−SAC) Model | Request PDF.

- Scribd.

- YouTube. Activity Coefficient Models - NRTL UNIQUAC UNIFAC.

- A&K Chembest.

- Chemistry LibreTexts. 7: Gravimetric Analysis (Experiment).

- ChemSynthesis. 2-(4-chlorophenoxy)ethanol - 1892-43-9, C8H9ClO2, density, melting point, boiling point, structural formula, synthesis.

- BenchChem. Solubility of 2-(p-Chlorophenylthio)ethanol in Organic Solvents: A Technical Guide.

- BenchChem. An In-depth Technical Guide to the Solubility of 2-(4-Chlorophenyl)ethanol in Organic Solvents.

- Sigma-Aldrich. 2-(2-Chloroethoxy)ethanol 99 628-89-7.

- University of Canterbury. Solubility of Organic Compounds.

- CORE.

- Biointerface Research in Applied Chemistry.

- ResearchGate. Solubility determination and thermodynamic functions of 2-chlorophenothiazine in nine organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions.

- ResearchGate.

- National Institutes of Health (NIH).

- National Institutes of Health (NIH). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol)

Sources

- 1. 2-(2-Chlorophenoxy)ethanol (67967-76-4) for sale [vulcanchem.com]

- 2. chem.ws [chem.ws]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility and Thermodynamics Profile of Benzethonium Chloride in Pure and Binary Solvents at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. researchgate.net [researchgate.net]

- 11. sweet.ua.pt [sweet.ua.pt]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 2-(2-Chlorophenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for 2-(2-Chlorophenoxy)ethanol (CAS No. 15480-00-9), a molecule of interest in various chemical and pharmaceutical research domains. By delving into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the foundational knowledge required for its unambiguous identification, characterization, and application.

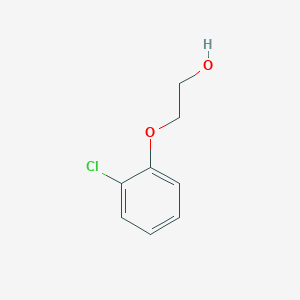

The structural formula of 2-(2-Chlorophenoxy)ethanol is presented below:

Caption: Molecular Structure of 2-(2-Chlorophenoxy)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(2-Chlorophenoxy)ethanol, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy